molecular formula C6H12Cl2N2S B2636245 (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride CAS No. 1281872-36-3

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride

Cat. No.: B2636245
CAS No.: 1281872-36-3
M. Wt: 215.14
InChI Key: IYNMFODCAKUKPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride is a heterocyclic amine salt featuring a 1,3-thiazole core substituted with an ethyl group at the 2-position and a methanamine group at the 4-position, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility and crystallinity, making it advantageous for pharmaceutical applications.

Properties

IUPAC Name

(2-ethyl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-2-6-8-5(3-7)4-9-6;;/h4H,2-3,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMFODCAKUKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-ethyl-1,3-thiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variants on the Thiazole Ring

Chlorophenyl-Substituted Analogs
  • [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (CAS 690632-35-0): Molecular Formula: C₁₀H₉ClN₂S·HCl Molecular Weight: 261.17 g/mol Melting Point: 268°C . This analog was identified as a hit in fragment-based drug discovery due to its interaction with RNA targets .
  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride Monohydrate (CAS 690632-12-3): Molecular Formula: C₁₀H₉ClN₂S·HCl·H₂O Molecular Weight: 279.18 g/mol Melting Point: 203–204°C . Key Differences: The 3-chlorophenyl substituent introduces steric and electronic effects distinct from the ethyl group, altering binding affinities in molecular recognition assays .
Phenyl-Substituted Analog
  • However, the absence of a hydrochloride salt reduces solubility compared to the dihydrochloride form of the target compound .
Methyl-Substituted Analog
  • 1-(2-Methyl-1,3-thiazol-4-yl)cyclopropan-1-amine Dihydrochloride (CAS EN300-1608819): Molecular Formula: C₆H₁₁N₃S·2HCl Molecular Weight: 237.12 g/mol Key Differences: The cyclopropane ring introduces conformational rigidity, which could restrict rotational freedom and affect bioactivity.

Amine Chain Modifications

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1,2-diamine Dihydrochloride (CAS 1443981-21-2):
    • Molecular Formula : C₆H₁₂Cl₂N₃S
    • Molecular Weight : 237.69 g/mol
    • Key Differences : The ethane-1,2-diamine chain increases hydrogen-bonding capacity, enhancing interactions with polar targets. This contrasts with the single methanamine group in the target compound .

Heterocycle Variants

  • (2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine Hydrochloride (CAS 1803606-83-8):
    • Molecular Formula : C₇H₁₂N₂O·HCl
    • Molecular Weight : 176.64 g/mol
    • Key Differences : Replacement of the thiazole sulfur with oxygen (oxazole) reduces electronegativity and alters hydrogen-bonding patterns, impacting both solubility and target selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
Target Compound ~235 (estimated) Not reported High (dihydrochloride salt)
[2-(4-Chlorophenyl)-thiazole] analog 261.17 268 Moderate (hydrochloride)
(2-Phenyl-thiazole) analog 190.26 Not reported Low (free base)
1-(2-Methyl-thiazole)cyclopropane analog 237.12 Not reported Moderate (dihydrochloride)
  • Salt Form Impact: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride or free bases, critical for bioavailability .

Biological Activity

(2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride is a heterocyclic compound with the molecular formula C6_6H14_{14}Cl2_2N2_2OS and a molecular weight of 233.16 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The biological activity of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as either an inhibitor or an activator, depending on the target context. The modulation of enzyme activity or receptor signaling pathways often leads to significant biological effects, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride, exhibit notable antimicrobial properties. A study evaluated various thiazole compounds against a range of bacterial strains and found that certain derivatives demonstrated effective inhibition of growth. The presence of the thiazole ring is critical for this activity, contributing to the compound's ability to disrupt bacterial cell functions .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in targeting specific cancer cell lines. In vitro studies have shown that (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride can induce cytotoxic effects in various cancer cell lines. For instance, it has been reported that modifications in the thiazole structure significantly influence its potency against cancer cells, with certain substituents enhancing its activity .

Case Studies

  • Study on Cytotoxicity :
    • A study examined the effects of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride on human colon cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity with an IC50_{50} value significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights :
    • Another research effort focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound interacts with key proteins involved in cell cycle regulation and apoptosis pathways, leading to increased rates of cell death in treated cultures .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole ring and substituents significantly affect biological activity. For example:

Compound ModificationEffect on Activity
Methyl group at position 4Increases cytotoxicity
N-phenylcarboxamide groupEnhances anti-Bcl-2 activity
Replacement of N,N-dimethyl groupEssential for activity against specific cancer lines

These findings underscore the importance of chemical structure in determining the efficacy of (2-Ethyl-1,3-thiazol-4-yl)methanamine dihydrochloride as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.